molecular formula C19H22N2O2 B5791596 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine

1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine

Cat. No. B5791596
M. Wt: 310.4 g/mol
InChI Key: FNXSWNFVZZPNFP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine, also known as TFP, is a chemical compound that has been studied for its potential applications in scientific research. TFP belongs to the class of piperazine compounds, which are known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine involves its interaction with various molecular targets, such as ion channels and enzymes. 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to bind to the TRPV1 channel and modulate its activity, leading to a reduction in pain sensation. 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has also been shown to bind to acetylcholinesterase and inhibit its activity, leading to an increase in acetylcholine levels and improved cognitive function. Furthermore, 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to have various biochemical and physiological effects, including modulation of ion channel activity, inhibition of enzyme activity, and antioxidant and anti-inflammatory properties. 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to reduce pain sensation in animal models of neuropathic pain. 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine in lab experiments include its specificity for certain molecular targets, its ability to modulate ion channel activity, and its antioxidant and anti-inflammatory properties. The limitations of using 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine. One potential direction is the development of 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine derivatives with improved specificity and potency for certain molecular targets. Another potential direction is the investigation of 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine in animal models of other neurological and psychiatric disorders, such as depression and anxiety. Furthermore, the potential use of 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine as a therapeutic agent in humans warrants further investigation.

Synthesis Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-(2-furyl)acrylic acid in the presence of a coupling reagent and a base. The reaction yields 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine as a white solid, which can be purified by recrystallization.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation. 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. Furthermore, 1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to have antioxidant and anti-inflammatory properties.

properties

IUPAC Name

(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-5-3-7-18(16(15)2)20-10-12-21(13-11-20)19(22)9-8-17-6-4-14-23-17/h3-9,14H,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXSWNFVZZPNFP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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